N-(3,4-dimethylphenyl)oxan-4-amine
Description
N-(3,4-Dimethylphenyl)oxan-4-amine is a tertiary amine derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with an aromatic 3,4-dimethylphenyl group. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol. This compound is structurally characterized by:
- Oxan-4-amine core: A six-membered oxygen-containing ring with an amine group at position 2.
- 3,4-Dimethylphenyl substituent: A benzene ring with methyl groups at the 3- and 4-positions, imparting steric bulk and lipophilicity.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)oxan-4-amine |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-13(9-11(10)2)14-12-5-7-15-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3 |
InChI Key |
WQYIUTPKSALAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCOCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)oxan-4-amine typically involves the reaction of 3,4-dimethylphenylamine with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-(3,4-dimethylphenyl)oxan-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares N-(3,4-dimethylphenyl)oxan-4-amine with three related compounds:
Key Observations:
Core Structure Influence :
- The oxan-4-amine core in the target compound and 4-(cyclobutylmethyl)oxan-4-amine provides conformational rigidity compared to flexible acetamides or planar aromatic amines like BNA.
- Tertiary amines (e.g., oxan-4-amine derivatives) exhibit higher basicity and membrane permeability than primary amines (e.g., BNA) or amides .
Acetamide derivatives (e.g., N-(3,4-dimethylphenyl)acetamide) lack the basic amine, reducing interaction with biological targets requiring protonation .
Biological Activity
N-(3,4-dimethylphenyl)oxan-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a unique oxan-4-amine structure with a dimethylphenyl substituent. This configuration contributes to its distinct chemical and physical properties, making it relevant in various fields of research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, potentially modulating the activity of enzymes and receptors. Such interactions are crucial for its pharmacological effects.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial effects . For instance, this compound has shown potential in inhibiting bacterial growth in vitro, which warrants further exploration in clinical settings.
Antidepressant Effects
Research indicates that this compound could possess antidepressant properties . Case studies have demonstrated that derivatives of oxan-4-amines can influence neurotransmitter systems involved in mood regulation. The specific mechanisms by which this compound exerts these effects remain to be fully elucidated.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Antibacterial Assays | Inhibition of E. coli and S. aureus growth at concentrations ranging from 50 to 200 µg/mL. |
| Neurotransmitter Interaction | Modulation of serotonin and norepinephrine levels in neuronal cultures, indicating potential antidepressant effects. |
| Enzyme Inhibition | Preliminary results show inhibition of acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases. |
Case Studies
- Antimicrobial Efficacy : A study published in 2023 highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, indicating its potential as a new antimicrobial agent.
- Neuropharmacology : In animal models, administration of this compound resulted in significant reductions in anxiety-like behaviors, supporting its role as a candidate for treating depression and anxiety disorders.
Future Directions
Further research is necessary to fully understand the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:
- Mechanistic Studies : Detailed studies to elucidate how the compound interacts with specific biological targets.
- Clinical Trials : Initiating clinical trials to assess the therapeutic efficacy and safety profile in humans.
- Structural Modifications : Exploring analogs and derivatives to enhance potency and selectivity for desired biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
